2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

Übersicht

Beschreibung

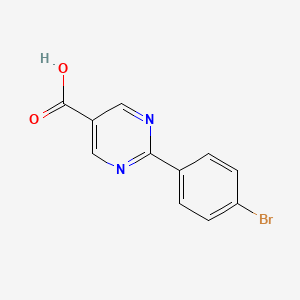

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a bromophenyl group at the 2-position and a carboxylic acid group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and malononitrile.

Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form 2-(4-bromophenyl)acetonitrile.

Cyclization: The intermediate is then subjected to cyclization with formamide under acidic conditions to yield 2-(4-bromophenyl)pyrimidine.

Carboxylation: The final step involves the carboxylation of the pyrimidine ring using carbon dioxide in the presence of a strong base such as potassium tert-butoxide to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group, to form corresponding alcohols or aldehydes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Formation of substituted pyrimidine derivatives.

Oxidation and Reduction: Formation of alcohols, aldehydes, or ketones.

Coupling Reactions: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

- This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents. Its structural features allow for modifications that enhance biological activity, making it a candidate for developing new therapeutic agents targeting cancer cells .

Biological Activity

- Research indicates that 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid exhibits notable antitumor activity against several cancer cell lines, including breast and lung cancer cells. In vitro studies have demonstrated its potential to inhibit key enzymes involved in cancer progression, such as protein kinases .

Enzyme Inhibition

- The compound has shown promise as a kinase inhibitor, which is crucial in the context of cancer therapy. By inhibiting these enzymes, it may help disrupt critical signaling pathways that promote tumor growth and survival .

Agricultural Chemicals

Development of Agrochemicals

- This compound is utilized in formulating agrochemicals, including herbicides and pesticides. Its ability to target specific plant species while minimizing environmental impact makes it an attractive option for sustainable agricultural practices .

Biocidal Properties

- Studies have indicated that this compound possesses antibacterial properties against various Gram-positive and Gram-negative bacteria, suggesting potential applications in agricultural pest control.

Material Science

Advanced Material Applications

- The compound is explored in the development of advanced materials, including polymers and coatings. Its chemical structure imparts desirable properties such as thermal stability and chemical resistance, which are beneficial for various industrial applications .

Synthesis Techniques

- Various synthetic methods have been developed to produce this compound efficiently, including microwave-assisted reactions and cyclization techniques. This accessibility enhances its utility in material science research.

Biochemical Research

Mechanistic Studies

- Researchers utilize this compound to study enzyme inhibition and receptor binding, contributing to a deeper understanding of biochemical pathways relevant to drug development and disease treatment .

Potential Therapeutic Targets

- The exploration of this compound in biochemical research highlights its role as a lead compound for further optimization in therapeutic applications targeting various diseases beyond cancer, including inflammatory conditions .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cellular signaling pathways and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

- 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid

- 2-(4-Methylphenyl)pyrimidine-5-carboxylic acid

Uniqueness

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of various derivatives with tailored biological activities. The bromine atom also facilitates specific reactions, such as Suzuki-Miyaura coupling, which are not as readily achievable with other halogenated analogs.

Biologische Aktivität

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antitumor and anti-inflammatory contexts. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a bromophenyl group and a carboxylic acid functional group. Its structure can be represented as follows:

Antitumor Activity

In Vitro Studies : Research has demonstrated that this compound exhibits notable antitumor activity against various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines. The compound induces apoptosis and inhibits proliferation in these cells, potentially through the modulation of apoptotic pathways involving Bcl-2 family proteins .

Mechanism of Action : The antitumor effects are attributed to the compound's ability to inhibit key enzymes involved in tumor growth and survival. It has been observed to downregulate the expression of anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancer cells .

Anti-Inflammatory Activity

Recent studies have also highlighted the anti-inflammatory properties of this compound. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.

| Compound | COX-2 IC50 (μM) | Comparison |

|---|---|---|

| This compound | 0.04 ± 0.01 | Comparable to celecoxib |

| Celecoxib | 0.04 ± 0.01 | Standard reference |

The compound's selective inhibition of COX-2 over COX-1 suggests a favorable safety profile, reducing the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies indicate that substituents on the pyrimidine ring can enhance or diminish its activity:

- Bromination : The presence of the bromine atom at the para position enhances antitumor efficacy.

- Carboxylic Acid Group : This functional group is essential for maintaining biological activity, particularly in enzyme inhibition.

Case Studies

- Breast Cancer Cell Line Study : In a study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 12 μM after 48 hours.

- Inflammation Model : In carrageenan-induced paw edema models, the compound significantly reduced swelling compared to control groups, indicating its potential utility in managing inflammatory conditions .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEHJLPPSYIOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589779 | |

| Record name | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928713-94-4 | |

| Record name | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.